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molecular formula C11H8FNO2 B029848 4-[(4-FLUOROPHENYL)METHYLENE]-2-METHYL-5(4H)-OXAZOLONE CAS No. 586-08-3

4-[(4-FLUOROPHENYL)METHYLENE]-2-METHYL-5(4H)-OXAZOLONE

Cat. No. B029848
M. Wt: 205.18 g/mol
InChI Key: CJDRPIOMZCOCEB-UHFFFAOYSA-N
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Patent
US06004992

Procedure details

With stirring, 7.5 g (0.1 mol) of glycine with 6.2 g (0.075 mol) of anhydrous sodium acetate and 18.6 g (0.15 mol) of p-fluorobenzaldehyde in 60 ml of acetic anhydride are heated to 100° C. After 2 hours, the reaction is cooled and poured into water. The resulting precipitate is filtered off with suction and dried under reduced pressure. 12.1 g (59% of theory) of 2-methyl-4-(4-fluorobenzylidene)-oxazol-5-one of mp. 156° C. are obtained.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[C:6]([O-])(=O)[CH3:7].[Na+].[F:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1.O>C(OC(=O)C)(=O)C>[CH3:6][C:7]1[O:4][C:3](=[O:5])[C:2](=[CH:16][C:15]2[CH:18]=[CH:19][C:12]([F:11])=[CH:13][CH:14]=2)[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
6.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
18.6 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction is cooled
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1OC(C(N1)=CC1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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